molecular formula C11H14FNO B1376505 7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine CAS No. 890840-66-1

7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine

Cat. No.: B1376505
CAS No.: 890840-66-1
M. Wt: 195.23 g/mol
InChI Key: YWKAMJZSIYJVPP-UHFFFAOYSA-N
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Description

7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine is a synthetic organic compound with the molecular formula C11H14FNO It is characterized by the presence of a fluorine atom at the 7th position, two methyl groups at the 2nd position, and an amine group at the 4th position of the benzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran.

    Amination: The key step involves the introduction of the amine group at the 4th position. This can be achieved through nucleophilic substitution reactions using appropriate amine sources under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes:

    Large-Scale Synthesis: Utilizing batch or continuous flow reactors to scale up the reaction.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The fluorine atom and amine group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Biological Studies: It is used in studies to understand its effects on biological systems and its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and amine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    7-chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine: Substitution of fluorine with chlorine can lead to different chemical properties and applications.

    7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol:

Uniqueness

The presence of the fluorine atom at the 7th position and the amine group at the 4th position makes 7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine unique

Properties

IUPAC Name

7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5,9H,6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKAMJZSIYJVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(O1)C=C(C=C2)F)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of Example 65A (415 mg, 2.14 mmol) in methanol (12 mL) was added methoxylamine hydrochloride (0.179 g, 2.14 mmol) and pyridine (0.87 mL, 10.8 mmol). The mixture was stirred overnight at room temperature and was then evaporated in vacuo. The residue was partitioned between ethyl acetate and H2O, and the organic layer was dried over Na2SO4 and was evaporated in vacuo. The residue thus obtained was dissolved in methanol (8 mL) and was hydrogenated (balloon) over 10% Pd-C in the presence of 4 drops of concentrated HCl overnight at room temperature. The catalyst was filtered off (Celite), and the filtrate was evaporated in vacuo. The residue was taken up in ether (20 mL) and was extracted with 1N HCl (3×10 mL). These acidic extracts were then basified to pH 10 with 2N NaOH and were extracted with ethyl acetate (3×10 mL). Drying over Na2SO4, followed by evaporation in vacuo, yielded Example 65B, 158 mg (48%). 1H NMR (300 MHz, DMSO-d6) δ ppm 7.56 (m, 1H), 6.66 (m, 1H), 6.48 (m, 1H), 3.81 (m, 1H), 2.02 (m, 2H), 1.35 (s, 3H), 1.20 (s, 3H). MS (ESI) m/z 196 (M+H).
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
0.179 g
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reactant
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
Reactant of Route 2
Reactant of Route 2
7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
Reactant of Route 3
7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
Reactant of Route 4
7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
Reactant of Route 5
7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
Reactant of Route 6
7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine

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